Product packaging for 2,2-Dichlorovinyl methyl phosphate(Cat. No.:CAS No. 13445-62-0)

2,2-Dichlorovinyl methyl phosphate

Cat. No.: B077645
CAS No.: 13445-62-0
M. Wt: 206.95 g/mol
InChI Key: PFCDFSJUWNKQQI-UHFFFAOYSA-N
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Description

2,2-Dichlorovinyl methyl phosphate is a significant organophosphate compound of high interest in environmental and analytical chemistry research. It serves as a key reference standard and analytical intermediate for the quantification and study of more complex organophosphate insecticides and their environmental degradation products. Researchers utilize this compound in method development for gas chromatography (GC) and liquid chromatography-mass spectrometry (LC-MS/MS) to achieve accurate detection and monitoring of pesticide residues in various matrices. Its primary mechanism of action, characteristic of organophosphates, involves the potent and irreversible inhibition of acetylcholinesterase (AChE), making it a valuable tool for in vitro toxicological studies investigating neurotoxicity and the enzymatic dynamics of the cholinesterase family. This high-purity compound is essential for calibrating analytical instrumentation, conducting metabolic fate studies, and advancing the understanding of the environmental impact and biodegradation pathways of organophosphate contaminants. It is supplied exclusively for laboratory research applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H5Cl2O4P B077645 2,2-Dichlorovinyl methyl phosphate CAS No. 13445-62-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-dichloroethenyl methyl hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5Cl2O4P/c1-8-10(6,7)9-2-3(4)5/h2H,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFCDFSJUWNKQQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=O)(O)OC=C(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5Cl2O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

6465-91-4 (calcium salt)
Record name Demethyldichlorvos
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013445620
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID70158704
Record name Demethyldichlorvos
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13445-62-0
Record name Demethyldichlorvos
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013445620
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Demethyldichlorvos
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70158704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-DICHLOROVINYL METHYL PHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GDW0Y920SQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Formation Pathways of 2,2 Dichlorovinyl Methyl Phosphate

Abiotic Transformation Routes from Parent Organophosphates

Abiotic transformation encompasses chemical reactions that occur without the intervention of living organisms. Environmental factors such as water and sunlight are key drivers in these processes.

One of the primary abiotic pathways for the formation of 2,2-Dichlorovinyl methyl phosphate (B84403) from Dichlorvos (B1670471) is through hydrolysis. This process involves the cleavage of a chemical bond by the action of water. Specifically, the O-demethylation of Dichlorvos, the removal of one of the methyl groups attached to the phosphate ester, results in the formation of 2,2-Dichlorovinyl methyl phosphate. nih.govepa.gov

Studies on the hydrolysis of Dichlorvos have identified desmethyl-DDVP as a major degradation product. epa.gov The rate of this hydrolysis is dependent on the pH of the water, with the reaction occurring under various pH conditions. epa.gov This chemical transformation is a significant route for the appearance of this compound in aqueous environments where Dichlorvos is present.

Sunlight can induce chemical changes in pesticides present in the environment, a process known as photolysis. While Dichlorvos is not expected to undergo direct degradation from photolysis, its transformation can be initiated by other reactive species generated by sunlight. cdc.gov The primary atmospheric degradation pathway for Dichlorvos involves its reaction with photochemically produced hydroxyl radicals. cdc.gov

In aqueous environments, photolysis studies have also demonstrated the formation of this compound from Dichlorvos. In one study, desmethyl-DDVP was identified as a major degradate in both irradiated and dark control samples, suggesting that hydrolysis is a significant contributing factor even under photolytic conditions. epa.gov This indicates that while direct absorption of light may not be the primary mechanism, the conditions created by sunlight can facilitate the hydrolytic dealkylation of Dichlorvos.

Beyond hydrolysis and photolysis, other chemical reactions can lead to the formation of this compound. Oxidative O-demethylation is a key chemical process that results in the formation of what is referred to as demethyldichlorvos. nih.gov This pathway involves the loss of a methyl group through an oxidation reaction. Additionally, reactions with certain chemical species present in the environment can also contribute to the transformation of Dichlorvos. For instance, studies have shown that reduced sulfur species can play a significant role in the chemical fate of Dichlorvos in certain environments, although the explicit formation of this compound through this specific pathway requires further detailed investigation. acs.org

Biotic Transformation Routes from Parent Organophosphates

Living organisms, particularly microorganisms, play a vital role in the breakdown of organophosphate pesticides in the environment. These biotic transformations are mediated by specific enzymes.

A significant biotic pathway for the formation of this compound is the demethylation of Dichlorvos by various microorganisms. nih.govnih.gov Soil and water microbes can utilize Dichlorvos as a substance to metabolize, leading to its breakdown into other compounds. Several species of bacteria and fungi have been identified as capable of degrading Dichlorvos. nih.govresearchgate.netnih.gov

The metabolic processes in these microorganisms can involve the specific removal of a methyl group from the Dichlorvos molecule, a process known as demethylation, yielding this compound. nih.gov For example, one of the two main metabolic pathways for Dichlorvos is oxidative O-demethylation, which produces demethyldichlorvos and formaldehyde. nih.gov

Table 1: Examples of Microorganisms Involved in Dichlorvos Degradation

Microorganism TypeExamples
BacteriaPseudomonas, Bacillus, Ochrobactrum, Proteus vulgaris, Serratia spp., Acinetobacter spp., Halomonas spp., Nocardia mediterranei nih.govresearchgate.netnih.gov
FungiCunninghamella, Fusarium, Talaromyces, Aspergillus, Penicillium, Trichoderma nih.govresearchgate.netnih.gov

The biotransformation of Dichlorvos within organisms is carried out by specific enzymes. While paraoxonase-1 (PON1) is a well-known enzyme involved in the detoxification of organophosphates, its primary action on Dichlorvos often involves hydrolysis at the P-O-vinyl bond, leading to dimethyl phosphate rather than this compound. biorxiv.orgbiorxiv.orgresearchgate.net

However, the broader process of O-demethylation in biological systems is an enzymatic reaction. nih.gov Enzymes such as glutathione (B108866) S-transferases can be involved in an alternative pathway for O-demethylation through conjugation with glutathione. nih.gov This enzymatic dealkylation is a key biotransformation route that results in the formation of this compound in various organisms, from microorganisms to mammals. nih.gov

Microbial Strain-Specific Degradation Observations

The biodegradation of this compound, commonly known as dichlorvos (DDVP), by various microorganisms has been a subject of extensive research. Numerous bacterial and fungal strains have been isolated from contaminated environments and have demonstrated the ability to degrade this organophosphate pesticide. nih.govresearchgate.net These microorganisms utilize the compound as a source of carbon, phosphorus, or both, breaking it down into less harmful substances. nih.govjafedelsu.org

Several studies have identified specific microbial species with notable degradative capabilities. For instance, bacteria from the genera Pseudomonas, Bacillus, Ochrobactrum, and Proteus, as well as fungi like Aspergillus, Trichoderma, and Cunninghamella, have been frequently reported to metabolize dichlorvos. nih.govnih.gov The efficiency of degradation can vary significantly among different strains and is influenced by environmental factors such as pH, temperature, and the presence of other nutrients. nih.gov

Detailed investigations have revealed the specific performance of various microbial isolates in the degradation of this compound. For example, the bacterium Ochrobactrum intermedium strain DV-B31 was found to degrade 96.38% of the initial DDVP concentration within eight days. nih.gov Similarly, Pseudomonas stutzeri strain smk demonstrated the ability to degrade 80% of dichlorvos over a seven-day period. nih.gov In soil, the presence of Bacillus cereus was shown to significantly accelerate degradation, reducing the half-life of dichlorvos from 10 days in sterile soil to just 3.9 days. nih.gov

Fungal strains have also proven to be effective degraders. Trichoderma atroviride strain T23 is noted for its high efficiency in breaking down DDVP. nih.gov Research has also highlighted the potential of consortia of microorganisms. A bacterial consortium comprising Proteus vulgaris, Vibrio sp., Serratia sp., and Acinetobacter sp. showed effective degradation of dichlorvos, particularly when the soil was amended with inorganic fertilizers. iiste.org The degradation pattern of dichlorvos by isolates such as Bacillus sp., Proteus sp., and Aspergillus niger has been shown to be highly effective, with degradation percentages reaching between 98.87% and 99.25%. jafedelsu.org

The following tables provide a summary of specific microbial strains and their observed degradation of this compound based on research findings.

Table 1: Bacterial Strains Involved in this compound Degradation

Table 2: Fungal Strains Involved in this compound Degradation

Environmental Fate and Distribution of 2,2 Dichlorovinyl Methyl Phosphate

Occurrence in Environmental Compartments

Due to its application in various settings, 2,2-Dichlorovinyl methyl phosphate (B84403) can enter the environment through several pathways, leading to its presence in aquatic and terrestrial systems, as well as in the atmosphere. wikipedia.org

Aquatic Systems (Water, Sediment)

Terrestrial Systems (Soil)

In terrestrial systems, DDVP does not tend to bind strongly to soil particles. wikipedia.org Instead, it is subject to degradation, with the breakdown process being slower in soil compared to the atmosphere. wikipedia.org The degradation of DDVP in soil can occur through microbial action. For example, Pseudomonas stutzeri has been shown to degrade up to 80% of dichlorvos (B1670471) within seven days under specific conditions. researchgate.net The degradation of DDVP in soil ultimately leads to less harmful breakdown products. wikipedia.org The cycling of phosphorus, a key component of DDVP, in soil ecosystems is a complex process influenced by land use and microbial activity. nih.govmun.ca

Atmospheric Presence (Air, Dust)

2,2-Dichlorovinyl methyl phosphate can readily evaporate into the air. wikipedia.org Once in the atmosphere, it can be broken down by water vapor. wikipedia.org Studies on the atmospheric presence of organophosphate esters (OPEs) in various regions provide insights into the potential presence of DDVP. For example, in the South China Sea, total OPE concentrations in the atmosphere have been measured in the range of 1508 to 1968 pg/m³. nih.gov Another study in the same region found ∑OPEs concentrations in airborne particles to be between 47.1 and 160.9 pg/m³. hereon.de In the western South China Sea, median concentrations of ∑OPEs in atmospheric particles were reported as 688 pg/m³. nih.gov These studies indicate that OPEs, as a class of compounds, are present in the atmosphere, often transported from terrestrial sources. acs.orgnih.gov

Environmental Transport Dynamics

The movement of this compound and other organophosphate esters through the environment is governed by complex atmospheric and hydrological processes.

Atmospheric Transport and Deposition Mechanisms for Organophosphate Esters

Atmospheric transport is a significant process for the distribution of OPEs in the marine environment. acs.org They can be released into the air from sources such as industrial and agricultural activities and then transported over long distances. acs.orgnih.gov This long-range atmospheric transport is a primary factor influencing the seasonal variations of OPE concentrations in remote locations like the South China Sea. nih.gov

Deposition from the atmosphere, both through wet and dry processes, is a key mechanism for the entry of OPEs into aquatic and terrestrial ecosystems. acs.org Wet deposition, primarily through rain, is particularly efficient at scavenging both gas-phase and particle-bound OPEs from the air. acs.org Atmospheric particle deposition fluxes of OPEs in the South China Sea have been estimated to range from 5 to 71 ng/m²/day. acs.org The total annual deposition of OPEs in the same region has been estimated at 15.06 g. nih.gov In the northern South China Sea, dry particle-bound deposition fluxes for ∑OPEs were found to be between 8.2 and 27.8 ng m⁻² d⁻¹. hereon.de

Hydrological Transport and Mobility in Aquatic Environments

Once deposited into aquatic environments, the transport and mobility of OPEs are influenced by their chemical properties, such as solubility. acs.org Chlorinated OPEs, for instance, are efficiently transported via surface water due to their persistence and high solubility. acs.org The spatial distribution of OPEs in seawater is also affected by freshwater inputs and variations in human activities. nih.gov While specific studies on the hydrological transport of DDVP were not found, the general principles of OPE transport suggest that its solubility in water would contribute to its mobility in aquatic systems. wikipedia.org

Factors Influencing Environmental Persistence and Mobility

The persistence and movement of this compound, also known as dichlorvos, in the environment are governed by a combination of chemical and biological processes. Key factors influencing its transformation and degradation rates include the pH and temperature of the surrounding medium, as well as the composition of local microbial communities. Abiotic hydrolysis is a primary degradation mechanism, but biodegradation by various microorganisms also plays a crucial role in its environmental fate. nih.govcerij.or.jp The rate of these degradation processes ultimately determines the compound's half-life and potential for environmental impact. epa.gov

pH and Temperature Effects on Transformation Rates

The transformation of this compound is significantly influenced by pH and temperature, with hydrolysis being the predominant abiotic degradation pathway. nih.gov The rate of this hydrolysis is pH-dependent, accelerating under alkaline conditions. nih.govepa.gov For instance, laboratory studies have determined the half-life of dichlorvos to be 11 days at a pH of 5, decreasing to 5 days at a neutral pH of 7, and further reducing to just 21 hours at a pH of 9. epa.gov This indicates greater stability in acidic environments and rapid degradation in alkaline ones. epa.gov

Temperature also plays a critical role, with higher temperatures generally leading to faster degradation. nih.gov A study investigating the persistence of dichlorvos in various water types highlighted the combined effect of pH and temperature. In winter, dichlorvos was still present in filtered water (pH 6.1) after 180 days, while it disappeared from river water (pH 7.3) in 81 days and from seawater (pH 8.1) in 34 days. nih.gov During the summer, these degradation times were shorter, with residues disappearing after 81 days in filtered water, 55 days in river water, and 34 days in filtered river water. nih.gov The half-life of dichlorvos in water can range from 1.5 to 57 days, depending on these specific temperature and pH conditions. epa.gov In soil, similar temperature effects are observed; one study noted the degradation of dichlorvos in clay soil over 10 days at a room temperature of 26°C. nih.gov

Interactive Data Table: Effect of pH on the Hydrolysis Half-Life of this compound

pH LevelHalf-Life (days)Environment
511Acidic
75Neutral
90.88 (21 hours)Alkaline

This table summarizes data on the rate of abiotic hydrolysis under different pH conditions, based on laboratory findings. epa.gov

Influence of Microbial Community Composition on Degradation

The biodegradation of this compound is significantly driven by the composition of microbial communities in soil and water. nih.gov A wide array of bacteria and fungi have been identified as capable of degrading this compound, often utilizing it as a source of carbon and/or phosphorus. nih.govtandfonline.comjafedelsu.org While abiotic hydrolysis is a major degradation route, microbial action can be significant, although in some cases, it may be slower than chemical degradation. nih.gov

Specific microbial genera known to degrade dichlorvos include Pseudomonas, Bacillus, Proteus, Aspergillus, Cunninghamella, Fusarium, Talaromyces, Penicillium, and Ochrobium. nih.govresearchgate.netnih.gov The effectiveness of biodegradation can depend on the specific strains present. For example, in one study, the presence of the bacterium Bacillus cereus in soil resulted in a half-life of 3.9 days for dichlorvos, compared to 10 days in sterile soil. nih.gov Another study identified a bacterial consortium composed of Proteus vulgaris, Vibrio sp., Serratia sp., and Acinetobacter sp. that was capable of removing dichlorvos from contaminated soil. slideshare.net

The efficiency of degradation can be quite high under optimal conditions. An enriched microbial culture containing Pseudomonas aeruginosa and Taonella mepensis was able to completely degrade an initial dichlorvos concentration of 100 mg/L within five days. tandfonline.com Similarly, isolates of Bacillus sp, Proteus sp, and Aspergillus sp demonstrated the ability to degrade between 98.87% and 99.25% of the compound. jafedelsu.org The strain Pseudomonas stutzeri smk was found to degrade as much as 80% of dichlorvos within seven days at a temperature of 30°C and a pH of 7. researchgate.net These findings underscore the critical role that specific microbial populations play in the natural attenuation of this compound in the environment. nih.gov

Interactive Data Table: Examples of Microorganisms Involved in the Degradation of this compound

Microorganism(s)TypeDegradation FindingSource Index
Bacillus cereusBacteriumReduced half-life in soil from 10 days (sterile) to 3.9 days. nih.gov
Proteus vulgaris, Vibrio sp., Serratia sp., Acinetobacter sp.Bacterial ConsortiumCapable of using dichlorvos as a sole carbon source for removal. slideshare.net
Pseudomonas aeruginosa, Taonella mepensisBacterial ConsortiumCompletely degraded 100 mg/L of dichlorvos within 5 days. tandfonline.com
Bacillus sp., Proteus sp., Aspergillus sp.Bacteria & FungusAchieved 98.87% to 99.25% degradation of dichlorvos. jafedelsu.org
Pseudomonas stutzeri smkBacteriumDegraded 80% of dichlorvos in 7 days at 30°C and pH 7. researchgate.net

This table highlights specific microorganisms and their documented ability to biodegrade this compound.

Advanced Analytical Methodologies for Characterization and Quantification of 2,2 Dichlorovinyl Methyl Phosphate

Chromatographic Techniques for Separation and Identification

Chromatographic methods are central to the analysis of 2,2-Dichlorovinyl methyl phosphate (B84403), enabling its separation from interfering substances and subsequent identification and quantification. Gas chromatography and liquid chromatography, particularly when coupled with mass spectrometry, represent the gold standard for residue analysis.

Gas Chromatography-Mass Spectrometry (GC-MS/MS) Applications in Organophosphate Analysis

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely employed technique for the determination of 2,2-Dichlorovinyl methyl phosphate. scispace.com Its high specificity and sensitivity make it suitable for analyzing trace levels of the compound in various samples. scispace.comresearchgate.net In GC-MS analysis, the sample is first vaporized and separated based on its volatility and interaction with a stationary phase in a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification.

For enhanced selectivity and to minimize background interference, tandem mass spectrometry (MS/MS) is often utilized. scispace.com This technique involves the selection of a specific precursor ion of the target analyte, its fragmentation, and the monitoring of a specific product ion. This multiple-reaction monitoring (MRM) significantly improves the signal-to-noise ratio, allowing for lower detection limits. epa.gov GC-MS methods have been successfully applied to determine this compound in environmental samples, agricultural products, and biological matrices in forensic investigations. scispace.comresearchgate.netnih.gov For instance, a method involving vortex-assisted dispersive liquid-liquid microextraction (VA-DLLME) coupled with GC-MS has been developed for the determination of this compound in human autopsy samples, demonstrating good linearity and recovery. researchgate.netnih.gov

Key parameters in GC-MS analysis include the type of column, temperature programming, and the ionization mode (e.g., electron impact). scispace.com The retention time of this compound under specific chromatographic conditions, along with the characteristic mass-to-charge ratios (m/z) of its fragments, confirms its presence and allows for quantification. researchgate.net

Table 1: GC-MS Parameters for this compound Analysis

ParameterValue/DescriptionReference
Column Capillary columns are typically used for good separation. scispace.com
Injector Temperature High temperatures can cause degradation of other pesticides like naled (B1676917) and trichlorfon (B7771407) into Dichlorvos (B1670471). cdc.govnih.gov cdc.govnih.gov
Ionization Mode Electron Impact (EI) is commonly used. scispace.com scispace.com
Detection Mode Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced sensitivity and selectivity. scispace.comepa.gov scispace.comepa.gov
Typical m/z values 79, 109, 185 researchgate.net
Retention Time Varies depending on the specific column and conditions, e.g., 10.23 min. researchgate.net researchgate.net
Limit of Quantification (LOQ) Can reach levels as low as 0.55 µg/mL in blood and 1.1 µg/g in tissue samples. researchgate.netnih.gov researchgate.netnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methodologies for Environmental Samples

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a preferred method for the analysis of moderately polar to highly polar pesticides, including this compound, in environmental samples. nih.gov This technique is particularly advantageous for compounds that are thermally labile or not sufficiently volatile for GC analysis. In LC-MS/MS, the sample is dissolved in a liquid mobile phase and separated on a column packed with a solid stationary phase. The eluent from the LC column is then introduced into the mass spectrometer for detection.

The development of a reliable LC-MS/MS method involves optimizing several parameters, including the choice of the analytical column, the mobile phase composition (often a mixture of water, acetonitrile (B52724), or methanol (B129727) with additives like formic acid), and the mass spectrometer settings. epa.govrroij.com Electrospray ionization (ESI) in the positive ion mode is commonly used for the analysis of this compound. epa.govrroij.com

LC-MS/MS methods have been successfully validated for the determination of this compound in complex matrices such as river sediments and biological tissues like fish muscle and liver. nih.govrroij.com These methods demonstrate high sensitivity, with low limits of detection (LOD) and quantification (LOQ), and good recoveries. rroij.com For instance, a method for analyzing 50 medium to highly polar pesticides in sediments, including this compound, utilized pressurized liquid extraction (PLE) followed by solid-phase extraction (SPE) for sample clean-up before LC-MS/MS analysis. nih.gov

Table 2: LC-MS/MS Parameters for this compound Analysis

ParameterValue/DescriptionReference
Column Reverse-phase columns like C18 are commonly used. rroij.com rroij.com
Mobile Phase A gradient of water and acetonitrile, both containing 0.1% formic acid, is often employed. rroij.com rroij.com
Ionization Mode Electrospray ionization in positive ion mode (ESI+). epa.govrroij.com epa.govrroij.com
Detection Mode Multiple Reaction Monitoring (MRM). epa.gov epa.gov
MRM Transition m/z 221 → 109 epa.gov
Limit of Detection (LOD) As low as 1.2 µg/kg in tissue samples. rroij.com rroij.com
Limit of Quantification (LOQ) As low as 4.0 µg/kg in tissue samples. rroij.com rroij.com

High-Performance Liquid Chromatography (HPLC) Techniques in Organophosphate Residue Analysis

High-performance liquid chromatography (HPLC) is a versatile and widely used technique for the analysis of this compound residues, particularly in environmental and agricultural samples. oup.comnih.gov HPLC methods offer the advantage of analyzing samples without the need for derivatization, which is sometimes required in GC. nih.gov

A typical HPLC system consists of a pump to deliver the mobile phase, an injector, a column, and a detector. For the analysis of this compound, reversed-phase (RP) HPLC is commonly employed, where a nonpolar stationary phase is used with a polar mobile phase. researchgate.net The choice of detector is crucial for achieving the desired sensitivity and selectivity. Ultraviolet (UV) detectors are frequently used, with the detection wavelength set at an absorption maximum of the analyte. oup.comnih.gov

Several HPLC methods have been developed and validated for the quantification of this compound. For example, a simple and cost-effective RP-HPLC method using a C18 column and a mobile phase of acetonitrile and water (50:50 v/v) has been established for its detection. researchgate.net In another study, HPLC with a UV detector was used to determine the residue levels of this compound in vegetables. nih.gov To enhance the sensitivity of HPLC methods, preconcentration techniques such as dispersive liquid-phase microextraction (DLPME) using room temperature ionic liquids (RTILs) have been successfully combined with HPLC-UV detection for the analysis of trace amounts of this compound in water samples. oup.com

Table 3: HPLC Parameters for this compound Analysis

ParameterValue/DescriptionReference
Column C18 columns are frequently used. researchgate.net
Mobile Phase A mixture of acetonitrile and water (e.g., 50:50 v/v) or methanol and water (e.g., 48:52, v/v). oup.comresearchgate.net oup.comresearchgate.net
Flow Rate Typically around 1.0 to 1.5 mL/min. oup.comresearchgate.net oup.comresearchgate.net
Detector UV detector is common, with detection wavelengths around 200 nm or 230 nm. oup.comresearchgate.net oup.comresearchgate.net
Retention Time Varies with conditions, for example, 2.9 min. researchgate.net researchgate.net

Spectroscopic and Optical Detection Methods

Spectroscopic and optical methods provide alternative and often rapid approaches for the detection of this compound, particularly for screening purposes and in the development of portable sensors.

Spectrophotometric Approaches for Environmental Monitoring

Spectrophotometry offers a simple, cost-effective, and accessible method for the determination of this compound in environmental samples. govtsciencecollegedurg.ac.in These methods are typically based on a chemical reaction that produces a colored product, the absorbance of which is measured at a specific wavelength. The intensity of the color is proportional to the concentration of the analyte.

One common spectrophotometric method involves the alkaline hydrolysis of this compound to produce dichloroacetaldehyde. govtsciencecollegedurg.ac.inresearchgate.netresearchgate.net This intermediate then reacts with a chromogenic reagent, such as phloroglucinol (B13840) or diphenyl semicarbazide (B1199961), in an alkaline medium to form a colored dye. govtsciencecollegedurg.ac.inresearchgate.net The resulting colored solution is then measured using a spectrophotometer. For instance, the reaction with phloroglucinol produces an orange dye with a maximum absorbance at 475 nm, while the reaction with diphenyl semicarbazide forms a wine-red dye with a maximum absorbance at 490 nm. govtsciencecollegedurg.ac.inresearchgate.net These methods have been successfully applied to determine this compound in water, soil, and vegetables. govtsciencecollegedurg.ac.in

Another approach involves the development of novel chromogenic reagents. For example, a method has been reported where the in-situ generated hydrolysis product of Dichlorvos, glyoxal, reacts with isoniazid (B1672263) to form a yellow-colored cyclic compound, which can be detected spectrophotometrically. nih.gov

Table 4: Spectrophotometric Methods for this compound Determination

ReagentPrincipleλmax (nm)Linear RangeReference
Phloroglucinol Alkaline hydrolysis to dichloroacetaldehyde, followed by coupling reaction.4750.4 - 4 ppm govtsciencecollegedurg.ac.inresearchgate.net
Diphenyl Semicarbazide Alkaline hydrolysis to dichloroacetaldehyde, followed by coupling reaction.4900.18 - 1.36 ppm researchgate.net
Isoniazid Hydrolysis to glyoxal, followed by reaction with isoniazid.40120 - 100 µg/mL nih.gov

Fluorescence-based Sensor Development for Organophosphate Detection

Fluorescence-based sensors have gained significant attention for the detection of organophosphates like this compound due to their high sensitivity and potential for real-time monitoring. mdpi.combohrium.com These sensors utilize fluorescent materials whose optical properties change upon interaction with the target analyte.

Several strategies have been employed to develop fluorescent sensors for this compound. One approach involves the use of fluorescent probes that are quenched or enhanced in the presence of the pesticide. For example, a fluorescent probe consisting of terbium(III) with 3-ally-salicylohydrazide showed a marked sensitivity towards this compound, with an enhancement of its fluorescence intensity upon binding. nih.govresearchgate.net Another novel optical sensor based on a nickel-benzene-1,4-dicarboxylic acid metal-organic framework (Ni-BDC-MOF) demonstrated good sensitivity and selectivity for this compound detection through fluorescence quenching, with a low detection limit of 47.31 nM. acs.org

Biosensors based on the inhibition of the enzyme acetylcholinesterase (AChE) are also widely explored. researchgate.net In these systems, the activity of AChE is monitored using a fluorescent substrate. The presence of this compound inhibits the enzyme, leading to a change in the fluorescence signal that is proportional to the pesticide concentration. For instance, fluorescence biosensors using quantum dots in combination with a bi-enzyme system (acetylcholinesterase and choline (B1196258) oxidase) have been developed for the rapid and simple detection of this compound in fruit samples. researchgate.net

Table 5: Examples of Fluorescence-based Sensors for this compound Detection

Sensor TypePrincipleLimit of Detection (LOD)Reference
Terbium(III)-3-ally-salicylohydrazide probe Fluorescence enhancement1.183 µM nih.govresearchgate.net
Ni-BDC-MOF optical sensor Fluorescence quenching47.31 nM acs.org
Quantum dots/bi-enzyme biosensor Enzyme inhibition4.49 nM researchgate.net

Sample Preparation and Matrix Effects in Environmental Analysis

Effective sample preparation is a critical step in the analytical workflow for determining DDVP residues. The primary goals are to isolate the analyte from the sample matrix, concentrate it to a detectable level, and remove interfering substances that could compromise the accuracy of the subsequent analysis. The complexity of environmental matrices, such as soil, water, and plant tissues, necessitates robust and efficient cleanup protocols.

Solid Phase Extraction (SPE) is a widely adopted technique for the pre-concentration and purification of DDVP from various sample matrices. researchgate.net This method relies on the partitioning of the analyte between a solid sorbent and a liquid phase. The choice of sorbent material and elution solvents is crucial for achieving high recovery rates and effective clean-up.

Several sorbent types have been successfully employed for the extraction of DDVP. C18-bonded silica (B1680970) is a common choice for extracting DDVP from water and other aqueous samples due to its non-polar nature, which effectively retains the moderately polar DDVP. nih.govresearchgate.net Florisil, a magnesium silicate-based sorbent, is also utilized, particularly for cleaning up extracts from fatty matrices. nih.gov Graphitized carbon black (GCB) has demonstrated utility in adsorbing DDVP, with subsequent elution using a mixture of methylene (B1212753) chloride and methanol. nih.gov

The selection of the elution solvent is equally important to ensure the efficient recovery of DDVP from the SPE cartridge. Ethyl acetate (B1210297) and methylene chloride are frequently used eluents for DDVP. nih.govthermofisher.com For instance, after adsorbing DDVP onto a C18 cartridge, washing with a 20% ethanol (B145695) in water solution can remove polar interferences, followed by elution of the target analyte with ethyl acetate. nih.gov The general SPE procedure involves conditioning the cartridge, loading the sample, washing away interferences, and finally eluting the analyte of interest. thermofisher.com

Table 1: Solid Phase Extraction (SPE) Protocols for this compound

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a cornerstone for pesticide residue analysis in a wide array of complex matrices, including food, soil, and biological samples. nih.govodu.edu The original method, developed for fruits and vegetables, has undergone various modifications to enhance its applicability to other sample types. nih.govyoutube.com

The core principle of QuEChERS involves an initial extraction with an organic solvent, typically acetonitrile, followed by a "salting-out" step to induce phase separation. youtube.com A subsequent dispersive solid-phase extraction (d-SPE) step is employed for cleanup, where a small amount of sorbent is added to the extract to remove interfering matrix components. nih.gov

For the analysis of DDVP and other pesticides in soil, modifications to the standard QuEChERS protocol are often necessary. Given that soil is a low-moisture matrix, the addition of water before extraction is a common first step to facilitate the partitioning of pesticides into the organic solvent. nih.gov The choice of extraction solvent and cleanup sorbents also plays a pivotal role. Solvents like ethyl acetate and acetone (B3395972) have been investigated alongside acetonitrile. nih.gov The d-SPE cleanup for soil extracts often involves a combination of sorbents such as primary-secondary amine (PSA) to remove organic acids, C18 to remove non-polar interferences, and graphitized carbon black (GCB) to remove pigments and sterols. nih.gov

Similarly, for complex food matrices, the QuEChERS protocol is adapted to handle specific challenges. For example, in high-fat matrices, a freezing-out step can be incorporated as a standalone cleanup strategy to effectively remove lipids while maintaining good analyte recoveries. ulpgc.es The selection of appropriate buffering salts during the extraction phase is also crucial for pH-sensitive pesticides. youtube.com

Table 2: QuEChERS Methodology Adaptations for this compound

Emerging Analytical Trends and Challenges in Organophosphate Research

The field of organophosphate analysis is continually evolving, driven by the need for more sensitive, selective, and efficient methods. Researchers are exploring novel materials, advanced instrumentation, and sophisticated data analysis techniques to overcome the limitations of traditional methods.

Achieving low limits of detection (LOD) and high selectivity is paramount in the analysis of DDVP, especially when dealing with trace-level contamination in environmental and biological samples. Several advanced analytical techniques have been developed to meet these demands.

Electrochemical sensors and biosensors offer a promising avenue for the rapid and highly sensitive detection of DDVP. For instance, a sensor based on a metal-organic framework (MOF), specifically Nd2O3@MIL(Fe)-88A, has demonstrated a very low detection limit of 0.92 nM for dichlorvos. rsc.org Another approach utilizes a hybrid graphene quantum dot/enzyme/hydrogel system, which showed a remarkable detection limit of 2.61 × 10⁻⁸ M for DDVP, representing a significant improvement in sensitivity. rsc.org Optical sensors, such as those employing Ni-BDC-MOF, have also been developed for the selective detection of DDVP in wastewater, with a reported LOD of 47.31 nM. acs.org

In addition to sensor-based methods, advanced chromatographic techniques coupled with highly sensitive detectors are crucial. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-tandem mass spectrometry (GC-MS/MS) are powerful tools for the selective and sensitive quantification of DDVP. rroij.comshimadzu.com These techniques offer excellent specificity by monitoring specific precursor-to-product ion transitions, thereby minimizing matrix interference. shimadzu.com For example, a validated LC-MS/MS method for the determination of trichlorfon and its metabolite DDVP in olive flounder reported LODs of 0.5 and 1.2 μg/kg, respectively. rroij.com

Table 3: Enhanced Sensitivity and Selectivity Approaches for this compound

The large and complex datasets generated by modern chromatographic instruments necessitate the use of advanced data analysis techniques, including chemometrics. Chemometrics employs mathematical and statistical methods to extract meaningful information from chemical data, enabling better optimization of analytical methods and interpretation of results. mdpi.com

In the context of DDVP analysis, chemometrics can be applied to various aspects of the analytical workflow. For instance, near-infrared diffuse reflectance spectroscopy (NIRDRS) combined with chemometric methods like partial least squares (PLS) has been used for the non-destructive monitoring of DDVP residues on the surface of vegetables like cauliflower. mdpi.com By selecting feature wavelengths using algorithms such as particle swarm optimization (PSO), the predictive accuracy of the quantitative models can be significantly enhanced. mdpi.com

Chemometric approaches are also valuable for optimizing experimental parameters in chromatographic methods. Artificial neural networks (ANN) can be employed as an optimization tool to determine the ideal conditions, such as pH, spike value, and injection volume, for achieving maximum method performance in the detection of pesticides. mdpi.com Furthermore, multivariate statistical techniques like principal component analysis (PCA) can be used to analyze and visualize the relationships between different variables, such as the physicochemical properties of the sample matrix and the observed matrix effects in pesticide analysis. nih.gov The application of these advanced data analysis tools is crucial for handling the complexity of chromatographic data and for developing more robust and reliable analytical methods for organophosphate research. researchgate.net

Molecular Interactions and Biochemical Mechanisms Involving 2,2 Dichlorovinyl Methyl Phosphate

Enzyme-Substrate Interactions and Phosphorylation Potential

The toxicity of 2,2-Dichlorovinyl methyl phosphate (B84403) stems from its ability to act as a potent inhibitor of cholinesterase enzymes. nih.gov This inhibition disrupts the normal hydrolysis of the neurotransmitter acetylcholine (B1216132), leading to its accumulation and subsequent overstimulation of cholinergic receptors. nih.gov

2,2-Dichlorovinyl methyl phosphate (DDVP) is a powerful inhibitor of both Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE). nih.govresearchgate.net AChE is critical for terminating nerve impulses at cholinergic synapses, while BChE, found in various tissues, can also hydrolyze acetylcholine and scavenge organophosphorus compounds. nih.govnih.gov

The inhibitory potency of DDVP can be quantified by the molar concentration required to reduce enzyme activity by 50% (I50). In vitro studies on Japanese quail brain homogenate demonstrated an I50 value of 10⁻⁸ M for DDVP against AChE. nih.gov Comparative studies have shown that DDVP exhibits different selectivity towards AChE and BChE depending on the species. For instance, in the fish species Rutilus rutilus (roach), DDVP showed a significantly higher inhibitory effect on BChE compared to AChE, with a selectivity degree of 2000-fold. researchgate.net In contrast, the ranges of effective DDVP concentrations for inhibiting horse AChE and BChE overlap. researchgate.net Butyrylcholinesterase is recognized for its role in detoxifying organophosphorus poisons by binding with them, thereby protecting AChE from inhibition. nih.gov

Table 1: Inhibitory Potency of this compound (DDVP) against Cholinesterase Enzymes

Enzyme Organism Inhibitory Concentration (I50 or pI50) Source
Acetylcholinesterase (AChE) Japanese Quail (Brain) I50: 10⁻⁸ M nih.gov
Acetylcholinesterase (AChE) Roach (Rutilus rutilus) pI50: ~3.6 researchgate.net
Butyrylcholinesterase (BChE) Roach (Rutilus rutilus) pI50: ~7.0 researchgate.net
Acetylcholinesterase (AChE) Horse pI50: ~3.6 researchgate.net
Butyrylcholinesterase (BChE) Horse pI50: ~8.3 researchgate.net

Note: pI50 is the negative decimal logarithm of the molar inhibitor concentration (I50).

The inhibition of cholinesterases by this compound occurs through the phosphorylation of a catalytically essential serine residue within the enzyme's active site. nih.govnih.gov This process renders the enzyme inactive. The reaction involves the nucleophilic attack by the serine hydroxyl group on the phosphorus atom of the DDVP molecule. This forms a covalent phosphorus-enzyme bond, creating a phosphylated enzyme that is very stable and slow to hydrolyze. nih.gov This covalent modification effectively blocks the active site, preventing the binding and hydrolysis of the natural substrate, acetylcholine. nih.gov

The stability of this phosphylated enzyme can lead to a process known as "aging," which involves the dealkylation of the bound organophosphate. nih.gov This process results in a more stable, negatively charged complex that is even more resistant to reactivation, leading to what is considered irreversible inhibition. nih.gov

Computational Chemistry and Molecular Modeling for Mechanistic Elucidation

Computational methods are indispensable tools for investigating the interactions between organophosphates like this compound and their biological targets at an atomic level. mdpi.comnih.gov These techniques provide insights into reactivity, binding affinities, and reaction mechanisms that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) is a quantum mechanical method widely used to predict the reactivity of molecules. nih.gov By calculating various electronic properties and reactivity descriptors, such as chemical potential (µ), chemical hardness (η), and electrophilicity (ω), DFT can rationalize and predict the chemical behavior of organophosphates. nih.govmdpi.com

The reactivity of these compounds is often analyzed using Frontier Molecular Orbital (FMO) theory, where the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are examined. nih.gov For an electrophilic compound like an organophosphate inhibitor, the energy of its LUMO is particularly important, as a lower LUMO energy indicates a greater susceptibility to nucleophilic attack, such as that from the serine residue in the cholinesterase active site. nih.gov DFT calculations have been successfully used to rationalize the relative reactivities of various organophosphorus compounds in chemical reactions. nih.govnih.gov

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict and analyze the binding of a ligand, such as this compound, to a protein receptor like acetylcholinesterase. nih.govnih.gov

Molecular docking predicts the preferred orientation and conformation of the ligand within the enzyme's active site, providing a static picture of the binding mode. researchgate.netmdpi.com The results often include a calculated binding energy and an inhibition constant (Ki), which estimate the affinity of the ligand for the protein. researchgate.net These studies can identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the inhibitor and specific amino acid residues in the active site. mdpi.commdpi.com

Molecular dynamics simulations extend this analysis by simulating the movements of the atoms in the protein-ligand complex over time. nih.gov This provides a dynamic view of the binding process, revealing the stability of the complex and conformational changes that may occur upon binding. nih.govmdpi.com

Table 2: Typical Parameters Generated from Molecular Docking Studies of Cholinesterase Inhibitors

Parameter Description Relevance
Binding Energy (kcal/mol) The free energy change upon binding of the ligand to the protein. More negative values indicate stronger binding. researchgate.netmdpi.com Predicts the affinity and stability of the inhibitor-enzyme complex.
Inhibition Constant (Ki) A measure of the inhibitor's potency; the concentration required to produce half-maximum inhibition. researchgate.net Quantifies the inhibitory strength of the compound.
Hydrogen Bonds Non-covalent attractions between a hydrogen atom and an electronegative atom (e.g., O, N). mdpi.commdpi.com Identifies key stabilizing interactions within the active site.
Hydrophobic Interactions Interactions between nonpolar regions of the ligand and protein that exclude water. mdpi.commdpi.com Contributes significantly to the overall binding affinity and specificity.

This table represents the types of data typically derived from molecular docking studies of enzyme inhibitors, as seen in studies of various cholinesterase inhibitors.

For a highly accurate description of enzymatic reactions, quantum chemical cluster models and hybrid quantum mechanics/molecular mechanics (QM/MM) methods are employed. mdpi.comfrontiersin.org

The quantum chemical cluster approach involves modeling the active site of the enzyme—including the substrate and key amino acid residues—using high-level quantum chemical methods like DFT. researchgate.netnih.gov This finite model allows for a detailed investigation of bond-forming and bond-breaking events, the calculation of interaction energies, and the elucidation of the reaction mechanism, such as the phosphorylation of the serine residue. mdpi.comdiva-portal.org

The QM/MM approach is a more comprehensive method where a small, chemically active region (the QM region, e.g., the ligand and the active site) is treated with quantum mechanics, while the rest of the protein and solvent environment (the MM region) is treated with classical molecular mechanics force fields. frontiersin.orgcuni.cz This multiscale technique provides a balance between computational accuracy and cost, enabling the study of reaction mechanisms within the full context of the solvated protein environment. frontiersin.org These methods are powerful tools for calculating activation barriers and potential energy surfaces for the enzymatic reactions involving organophosphates. mdpi.comfrontiersin.org

Hard-Soft Acid-Base (HSAB) Principles in Organophosphate Interaction Analysis

The Hard-Soft Acid-Base (HSAB) theory provides a valuable framework for analyzing the molecular interactions between the organophosphate this compound (Dichlorvos) and its biological targets. This principle posits that hard acids prefer to bind with hard bases, and soft acids prefer to bind with soft bases. nih.govnih.govresearchgate.net In the context of toxicology, many chemically toxic compounds, including organophosphates, are electrophiles (Lewis acids) that exert their effects by forming covalent bonds with biological nucleophiles (Lewis bases). nih.govnih.gov The selectivity and reactivity in these interactions can be effectively rationalized using HSAB principles.

Core Concepts of HSAB Theory

The theory classifies chemical species as "hard," "soft," or "borderline" based on properties like size, charge density, and polarizability. nih.govnih.gov

Hard Acids/Bases: These species are typically small, have a high charge state (or charge density), and are weakly polarizable. nih.gov The interaction between a hard acid and a hard base is predominantly ionic or electrostatic in nature. researchgate.net

Soft Acids/Bases: These are generally larger species with a low charge state and are strongly polarizable. nih.gov The bonding between a soft acid and a soft base is primarily covalent, driven by the effective overlap of their frontier molecular orbitals (HOMO and LUMO).

The interaction between an electrophile and a nucleophile is governed by these characteristics. A toxic electrophile will preferentially react with a biological target of similar hardness or softness. nih.govnih.gov

Application to this compound (Dichlorvos)

This compound acts as an electrophilic agent. Its primary mechanism of toxicity involves the inhibition of the enzyme acetylcholinesterase (AChE) through the phosphorylation of a serine hydroxyl group within the enzyme's active site. This interaction can be analyzed through the lens of HSAB theory.

The key electrophilic center in Dichlorvos (B1670471) is the phosphorus atom. The phosphorus atom is bonded to four oxygen atoms, which are highly electronegative. This creates a significant partial positive charge on the phosphorus, making it a powerful electrophile, or Lewis acid.

The primary biological nucleophile in this interaction is the hydroxyl group (-OH) of the serine residue (specifically Ser203 in human AChE) in the catalytic triad (B1167595) of the enzyme. This hydroxyl group, particularly after being deprotonated by a nearby histidine residue, becomes a potent nucleophile (a Lewis base) that attacks the electrophilic phosphorus atom.

HSAB Classification of Interacting Species

Interacting SpeciesClassificationRationale
Phosphorus atom (in Dichlorvos) Hard AcidThe phosphorus atom is relatively small and bears a significant partial positive charge due to bonding with four electronegative oxygen atoms. This results in a high charge density and low polarizability, characteristic of a hard acid.
Serine Hydroxyl Oxygen (in AChE active site) Hard BaseThe oxygen atom of the serine hydroxyl group is a small, highly electronegative atom. It is not easily polarized, fitting the description of a hard base. researchgate.net
Thiol group (e.g., in Cysteine or Glutathione) Soft BaseSulfur atoms are larger and more polarizable than oxygen atoms, making thiol groups characteristic soft bases. nih.gov

Analysis of the Interaction

The primary toxic interaction of Dichlorvos is the phosphorylation of the serine hydroxyl group in acetylcholinesterase. This represents a hard acid-hard base interaction , which is a highly favorable pairing according to the HSAB principle. researchgate.net The high positive charge density on the phosphorus atom is strongly attracted to the localized negative charge on the deprotonated serine oxygen. This electrostatic attraction facilitates the nucleophilic attack, leading to the formation of a stable, covalent phosphate-serine bond and the inactivation of the enzyme.

The stability of this hard-hard interaction explains the effectiveness of Dichlorvos as an AChE inhibitor. While other biological nucleophiles exist, such as the softer thiol groups of cysteine residues in various proteins, the hard nature of the phosphorus center in Dichlorvos directs it preferentially towards hard nucleophiles like the serine hydroxyl group. nih.gov Computational studies confirm that the inhibition of AChE by organophosphates occurs through the phosphorylation of this active site serine residue.

Research Gaps and Future Directions in 2,2 Dichlorovinyl Methyl Phosphate Academic Studies

Comprehensive Elucidation of Minor Degradation Pathways and By-products

While the primary degradation pathways of 2,2-Dichlorovinyl methyl phosphate (B84403) are relatively well-understood, a comprehensive picture of its complete environmental breakdown remains elusive. The major routes of degradation involve hydrolysis of the P-O-vinyl ester linkage to form dimethyl phosphate and dichloroacetaldehyde, and to a lesser extent, cleavage of the P-O-CH3 bond, yielding desmethyl dichlorvos (B1670471). fao.org Dichloroacetaldehyde can be further metabolized to dichloroethanol, dichloroacetic acid, and eventually carbon dioxide. fao.orgcerij.or.jp

Advanced Bioremediation Strategies Targeting This Metabolite and Related Organophosphates

Bioremediation has emerged as a promising and environmentally friendly approach for the cleanup of sites contaminated with 2,2-Dichlorovinyl methyl phosphate and other organophosphates. A variety of microorganisms, including bacteria and fungi, have been identified with the ability to degrade this compound. Genera such as Pseudomonas, Bacillus, Trichoderma, Aspergillus, and Fusarium have demonstrated notable degradation capabilities. nih.govresearchgate.net For example, Pseudomonas stutzeri has been shown to aerobically degrade dichlorvos, utilizing it as a carbon source and breaking it down into less harmful substances like free methyl and phosphate. researchgate.net Similarly, Trichoderma atroviride has been found to be highly efficient in degrading this pesticide. nih.gov

Despite these advances, there is a need to develop more robust and efficient bioremediation strategies. A key research gap lies in the optimization of bioremediation processes for in-situ applications, which present more complex and variable conditions than controlled laboratory settings. Future research should concentrate on:

Isolation and characterization of novel microbial strains with enhanced degradation capabilities, particularly those that can thrive in a wide range of environmental conditions (e.g., varying pH, temperature, and co-contaminants).

Genetic and metabolic engineering of known degrading microorganisms to improve their efficiency and specificity towards this compound and its toxic by-products.

Development of microbial consortia , as combinations of different microbial species often exhibit synergistic effects, leading to more complete and rapid degradation of the target compound.

Investigation of the enzymatic mechanisms involved in the degradation pathways to identify and potentially immobilize key enzymes for cell-free bioremediation systems.

Development of Highly Specific and Rapid On-Site Detection Technologies for Environmental Monitoring

Effective environmental monitoring is crucial for assessing the extent of contamination and the efficacy of remediation efforts. Traditional methods for detecting this compound, such as gas chromatography and high-performance liquid chromatography, are highly accurate and sensitive but are typically laboratory-based, time-consuming, and require sophisticated equipment and trained personnel. researchgate.net This limits their utility for rapid, on-site screening.

A significant research gap exists in the development of portable, user-friendly, and cost-effective detection technologies that can provide real-time or near-real-time results in the field. Future research in this area should focus on:

Biosensor development: This includes enzyme-based biosensors that utilize the inhibition of acetylcholinesterase, the primary target of organophosphates, as a detection principle. Research should aim to improve the stability, selectivity, and sensitivity of these biosensors.

Nanosensor technology: The unique properties of nanomaterials can be harnessed to create highly sensitive and specific sensors. Exploring different types of nanomaterials and their integration into sensor platforms is a promising avenue.

Development of molecularly imprinted polymers (MIPs): MIPs can be designed to have high selectivity for this compound, offering a robust and reusable recognition element for sensor development.

Smartphone-based detection systems: Integrating simple colorimetric or electrochemical sensors with smartphone technology can provide a powerful tool for on-site analysis and data logging.

Integrated Multi-omics and Systems Biology Approaches for Biotransformation Studies

Understanding the intricate molecular mechanisms by which microorganisms transform this compound is fundamental to enhancing bioremediation strategies. While some key enzymes and genes involved in its degradation have been identified, a holistic view of the cellular response to this compound is often lacking.

The application of integrated multi-omics approaches—genomics, transcriptomics, proteomics, and metabolomics—presents a powerful strategy to fill this knowledge gap. By simultaneously analyzing the changes in genes, transcripts, proteins, and metabolites in a degrading microorganism upon exposure to this compound, researchers can obtain a comprehensive understanding of the biotransformation process.

Future research should employ these systems biology approaches to:

Identify novel genes and enzymes involved in previously uncharacterized degradation pathways.

Elucidate the regulatory networks that control the expression of degradation-related genes.

Map the complete metabolic pathways of this compound degradation and its integration with the central metabolism of the microorganism.

Identify potential biomarkers of exposure and degradation that can be used for monitoring bioremediation performance.

Refined Computational Models for Predicting Environmental Fate and Biochemical Interactions of Organophosphate Esters

Computational modeling is an invaluable tool for predicting the environmental behavior and potential toxicity of chemicals like this compound. Existing models can provide estimates of its persistence, mobility, and bioaccumulation potential. However, the accuracy of these predictions is often limited by the complexity of environmental systems and the availability of high-quality input data.

There is a clear need for more refined and validated computational models that can more accurately predict the environmental fate and biochemical interactions of organophosphate esters. Future research in this area should focus on:

Developing more sophisticated quantitative structure-activity relationship (QSAR) models that can better predict the toxicity and degradability of this compound and its various degradation by-products.

Creating dynamic environmental fate models that can simulate the transport, transformation, and partitioning of the compound in different environmental compartments (soil, water, air) under various scenarios.

Integrating molecular docking and molecular dynamics simulations to study the interactions of this compound and its metabolites with key biological targets, such as acetylcholinesterase and degrading enzymes.

Building predictive toxicology models that can forecast the potential adverse effects of exposure to this compound and its breakdown products on non-target organisms.

By addressing these research gaps, the scientific community can develop a more complete understanding of this compound, leading to more effective strategies for its management and the protection of environmental and human health.

Q & A

Basic: What analytical methodologies are recommended for identifying and quantifying 2,2-dichlorovinyl methyl phosphate in laboratory settings?

Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1^1H and 31^31P NMR to confirm structural integrity. For example, the vinyl proton signal typically appears at δ 4.8–5.2 ppm, while the phosphate methyl groups resonate at δ 3.7–3.9 ppm .
  • Mass Spectrometry (MS): Employ electron ionization (EI-MS) or LC-MS/MS for quantification. Characteristic fragments include m/z 185 [C2_2HCl2_2O4_4P+^+] and m/z 109 [CH3_3O2_2P+^+] .
  • Chromatographic Methods: Use reverse-phase HPLC with UV detection (λ = 210–220 nm) or GC-FPD (flame photometric detection) for trace analysis. Retention times should be validated against certified reference standards (e.g., Sigma-Aldrich PESTANAL®) .

Basic: How should researchers ensure stability during sample preparation and storage of dichlorvos?

Answer:

  • Storage: Store at room temperature (20–25°C) in amber glass vials to prevent photodegradation. Avoid freeze-thaw cycles, as hydrolysis may occur .
  • Matrix Considerations: In biological samples (e.g., plasma), add 1% (w/v) sodium fluoride to inhibit esterase activity. For environmental samples (water/soil), acidify to pH 3–4 with HCl to suppress microbial degradation .
  • Stability Data: Under optimal conditions, dichlorvos remains stable for 6 months with <5% degradation .

Advanced: What are the key metabolic pathways and degradation products of dichlorvos in biological systems?

Answer:

  • Primary Metabolism: Hydrolysis via carboxylesterases yields dimethyl phosphate (DMP) and 2,2-dichloroacetaldehyde. Cytochrome P450-mediated oxidation produces dichlorvos oxon, a more potent acetylcholinesterase inhibitor .
  • Degradation in Environmental Matrices: In soil, microbial action generates 3,5,6-trichloro-2-pyridinol (TCPy), a persistent metabolite detectable via LC-MS/MS .
  • Methodological Note: Use 14^{14}C-labeled dichlorvos in tracer studies to quantify metabolic intermediates in vivo .

Advanced: How can conflicting data on dichlorvos genotoxicity be resolved?

Answer:
Conflicting reports arise from differences in metabolic activation and experimental models:

  • In vitro vs. In vivo: Negative Ames test results (in vitro) contrast with in vivo micronucleus assay positives due to hepatic activation of dichlorvos oxon .
  • Dose Dependency: Genotoxicity is observed at high doses (>10 mg/kg in rodents), while low-dose studies (<1 mg/kg) often show no effect. Use OECD TG 489 (transgenic rodent assay) for definitive evaluation .
  • Mechanistic Insight: Dichlorvos may alkylate DNA via reactive intermediates, but repair mechanisms (e.g., base excision) complicate detection .

Advanced: What methodologies are suitable for detecting dichlorvos in environmental matrices like wastewater or air?

Answer:

  • Wastewater: Solid-phase extraction (SPE) with C18 cartridges followed by GC-ECD or LC-MS/MS. Limit of detection (LOD) ≈ 5 ng/L .
  • Air Sampling: Use polyurethane foam (PUF) passive samplers. Analyze via thermal desorption-GC/MS with LOD ≈ 0.1 µg/m³ .
  • Challenges: Matrix interference from organophosphate esters (OPEs) requires tandem MS/MS for specificity .

Basic: What experimental design principles apply to in vivo toxicity studies of dichlorvos?

Answer:

  • Dose Selection: Use subacute dosing (e.g., 3.3 mg/kg/day in rats for 14 days) to mimic chronic exposure. Include positive controls (e.g., chlorpyrifos) .
  • Endpoint Analysis: Measure acetylcholinesterase (AChE) inhibition in erythrocytes and brain homogenates via Ellman’s assay .
  • Ethical Considerations: Adhere to OECD 423 guidelines for humane endpoints and sample size justification .

Advanced: How can researchers investigate synergistic effects between dichlorvos and plant-derived antioxidants?

Answer:

  • Co-Exposure Models: Co-administer dichlorvos (3.3 mg/kg) with plant extracts (e.g., Moringa oleifera at 100–200 mg/kg) and compare AChE activity and oxidative stress markers (e.g., glutathione, lipid peroxidation) .
  • Mechanistic Studies: Use RNA-seq to identify pathways (e.g., Nrf2/ARE) modulated by antioxidants to counteract dichlorvos toxicity .

Advanced: What advanced techniques address challenges in detecting dichlorvos in complex biological matrices?

Answer:

  • High-Resolution Mass Spectrometry (HRMS): Utilize Q-TOF or Orbitrap platforms for untargeted screening of metabolites in liver microsomes .
  • Immunoassays: Develop monoclonal antibodies against dichlorvos oxon for ELISA-based detection (LOD ≈ 0.1 ppb) .
  • Data Integration: Combine metabolomics and AChE inhibition kinetics to model dose-response relationships .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.